MEISi-2 vs. MEISi-1: Structural and Physicochemical Differentiation for Ex Vivo HSC Expansion
MEISi-2 is a hydrazone derivative (MW 306.32) with distinct physicochemical properties compared to MEISi-1, a benzamide derivative (MW 388.49), resulting in a 21% lower molecular weight that may influence membrane permeability [1]. MEISi-2 demonstrates extremely poor aqueous solubility (<0.1 mg/mL), which necessitates DMSO-based formulation strategies distinct from MEISi-1 . Both compounds inhibit MEIS-luciferase reporters at 0.1 μM in vitro, but only MEISi-2 has been validated in multiple independent sources for ex vivo expansion of both murine LSKCD34low cells and human CD34+, CD133+, and ALDHhi HSCs [2].
| Evidence Dimension | Molecular weight and structural class |
|---|---|
| Target Compound Data | MW 306.32 g/mol; hydrazone scaffold |
| Comparator Or Baseline | MEISi-1: MW 388.49 g/mol; benzamide scaffold |
| Quantified Difference | 21% lower molecular weight (306.32 vs. 388.49) |
| Conditions | Patent-defined chemical structures [1] |
Why This Matters
Lower molecular weight may confer different pharmacokinetic and membrane permeability properties, and the distinct chemical scaffold prevents cross-reactivity or batch substitution issues during procurement.
- [1] US Patent Application 20190343886. Combination inhibiting MEIS proteins. Filed September 25, 2017. Chemical formulas of MEISi-1 and MEISi-2. View Source
- [2] Turan RD, et al. Development of Small Molecule MEIS Inhibitors that modulate HSC activity. Sci Rep. 2020;10(1):7994. View Source
